molecular formula C15H17NO2 B8457040 Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate CAS No. 61209-72-1

Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B8457040
Key on ui cas rn: 61209-72-1
M. Wt: 243.30 g/mol
InChI Key: OFLDACMUGGVGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04906624

Procedure details

(E)-3-Phenyl-2-propanol (13.8 ml, 0.11 mol) and ethyl 3-amino-2-butenoate (12.9 g, 0.1 mol) were dissolved in 150 ml of absolute ethanol containing 0.5 ml of piperidine. The mixture was heated under reflux for 18 hours followed by removal of the solvent under vacuum to yield 17.6 g of ethyl 1,4-dihydro-2-methyl-4-phenyl-3-pyridinecarboxylate as a brown viscous oil.
[Compound]
Name
(E)-3-Phenyl-2-propanol
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:9])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].N1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C(O)C>[CH3:9][C:2]1[NH:1][CH:11]=[CH:12][CH:13]([C:14]2[CH:15]=[CH:4][CH:3]=[CH:2][CH:9]=2)[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
(E)-3-Phenyl-2-propanol
Quantity
13.8 mL
Type
reactant
Smiles
Name
Quantity
12.9 g
Type
reactant
Smiles
NC(=CC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=CC(C1C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.